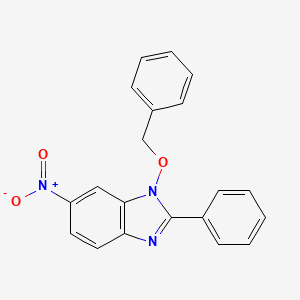

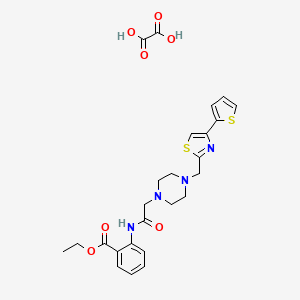

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, commonly referred to as BNBP, is an organic compound with a wide range of applications. It is a member of the benzimidazole family and is used in the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. BNBP is also used in the development of novel therapeutic agents and as a catalyst in various chemical reactions.

Scientific Research Applications

Vasorelaxant Potential

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole and its derivatives have been explored for their vasorelaxant activities. Studies on isolated rat aortic rings show that certain 1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could have implications for treating hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Potential

Research has indicated the potential of certain 1H-benzimidazole derivatives as anticancer agents. For example, some compounds show cytotoxicity against various human neoplastic cell lines, suggesting a role in cancer treatment (Romero-Castro et al., 2011).

Anion Transport

The modification of 1,3-bis(benzimidazol-2-yl)benzene with strong electron-withdrawing substituents, such as nitro groups, significantly increases anionophoric activity. This suggests potential applications in fields where efficient anion transport is required (Peng et al., 2016).

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and screened for antihypertensive activity. The presence of specific functional groups in these compounds has been associated with significant reductions in blood pressure (Sharma et al., 2010).

Antibacterial Activity

N-substituted benzimidazoles have been systematically analyzed against Methicillin-Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity. This highlights their potential use as antimicrobial agents (Chaudhari et al., 2020).

Recyclization Reactions

Research on 1-(2-nitro-4-R-phenyl)-1H-benzimidazoles has revealed interesting recyclization reactions with tin(II) chloride, providing insights into the complex chemistry of benzimidazole derivatives (Begunov et al., 2013).

Mechanism of Action

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular pathways in a targeted manner .

Mode of Action

Benzimidazoles are known to exert their effects through various mechanisms, depending on the specific substitutions on the benzimidazole ring .

Biochemical Pathways

Benzimidazoles are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the benzimidazole motif in a compound is known to impart unique pharmacological properties, including increased stability and bioavailability .

Result of Action

Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, among others .

Action Environment

The stability and efficacy of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

properties

IUPAC Name |

6-nitro-2-phenyl-1-phenylmethoxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSSOJRCXMXBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)